molecular formula C9H15N3 B124233 Immepip CAS No. 151070-83-6

Immepip

Cat. No.: B124233
CAS No.: 151070-83-6
M. Wt: 165.24 g/mol
InChI Key: MCNGUYXRBCIGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Immepip is a synthetic organic compound known for its role as a histamine H3 receptor agonist. It is chemically identified as 4-(1H-imidazol-4-ylmethyl)piperidine. This compound has garnered significant attention in the field of pharmacology due to its ability to modulate histamine receptors, which play a crucial role in various physiological processes, including neurotransmission and immune response .

Scientific Research Applications

Immepip has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Immepip primarily targets the Histamine H3 receptor (H3R) and Histamine H4 receptor (H4R) . These receptors are part of the histamine receptor family, which plays a crucial role in various physiological functions, including neurotransmission, gastric acid secretion, and immune response.

Mode of Action

This compound acts as an agonist for both H3R and H4R . This means it binds to these receptors and activates them. In the context of H3R, it is co-expressed with dopamine D1 receptors (D1Rs) by striato-nigral medium spiny GABAergic neurons, where they functionally antagonize D1R-mediated responses . The activation of H3R by this compound can lead to a significant increase in the paired-pulse ratio (PPR), accompanied by a reduction in excitatory postsynaptic potential (EPSP) amplitude, suggesting presynaptic inhibition .

Biochemical Pathways

The activation of H3R by this compound has been shown to affect the release of GABA and glutamate in the striatum . Chronic administration of this compound significantly decreased GABA and glutamate content in striatal dialysates . This suggests that this compound influences the glutamatergic and GABAergic neurotransmission pathways.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter release. Specifically, the chronic administration of this compound alongside l-Dopa significantly decreased abnormal involuntary movements (AIMs) compared with l-Dopa alone . These effects returned to previous values on this compound withdrawal .

Biochemical Analysis

Biochemical Properties

Immepip interacts with histamine H3 receptors, functioning as an agonist . It is devoid of side activities elicited at H1 and α2 receptors and 5-HT3 receptors .

Cellular Effects

The chronic administration of this compound modifies dyskinesias induced by l-3,4-dihydroxyphenylalanine, l-Dopa (LIDs), in rats lesioned with 6-hydroxydopamine in the substantia nigra pars compacta . The chronic administration of this compound significantly decreased GABA and glutamate content in striatal dialysates .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to histamine H3 receptors . This binding interaction results in the activation of these receptors, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function change over time. Chronic administration of this compound alongside l-Dopa significantly decreased abnormal involuntary movements compared with l-Dopa alone, but these movements returned to previous values on this compound withdrawal .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, chronic administration of this compound alongside l-Dopa significantly decreased abnormal involuntary movements compared with l-Dopa alone .

Metabolic Pathways

It is known that this compound interacts with histamine H3 receptors, which are involved in various metabolic processes .

Transport and Distribution

Given its role as a histamine H3 receptor agonist, it is likely that it is transported to areas of the cell where these receptors are located .

Subcellular Localization

Given its role as a histamine H3 receptor agonist, it is likely that it is localized to areas of the cell where these receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Immepip typically involves the reaction of imidazole derivatives with piperidine. One common method includes the alkylation of imidazole with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Immepip undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Immepip: this compound stands out due to its high selectivity and potency for histamine H3 receptors. Unlike other similar compounds, this compound has minimal side activities at other receptor sites, making it a valuable tool in pharmacological research and potential therapeutic applications .

Properties

IUPAC Name

4-(1H-imidazol-5-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-3-10-4-2-8(1)5-9-6-11-7-12-9/h6-8,10H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNGUYXRBCIGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164703
Record name 4-(1H-Imidazol-4-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151070-83-6
Record name Immepip
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151070-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-4-ylmethyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151070836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1H-Imidazol-4-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMMEPIP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZS44KB9KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Immepip
Reactant of Route 2
Immepip
Reactant of Route 3
Immepip
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Immepip
Reactant of Route 5
Immepip
Reactant of Route 6
Immepip

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.